molecular formula C15H10N2O4 B14428789 3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- CAS No. 86293-42-7

3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy-

Cat. No.: B14428789
CAS No.: 86293-42-7
M. Wt: 282.25 g/mol
InChI Key: MZQIGQOYXJHSQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the indolo-naphthyridine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been identified as a PARP-1 inhibitor, which plays a role in DNA repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- stands out due to its specific functional groups and the unique combination of indole and naphthyridine rings.

Properties

CAS No.

86293-42-7

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

12-hydroxy-6-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),8,10(15),11,13-hexaene-2,7-dione

InChI

InChI=1S/C15H10N2O4/c1-21-17-12-4-5-13(19)16-11-3-2-8(18)6-9(11)10(15(12)16)7-14(17)20/h2-7,18H,1H3

InChI Key

MZQIGQOYXJHSQQ-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C3C(=CC1=O)C4=C(N3C(=O)C=C2)C=CC(=C4)O

Origin of Product

United States

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